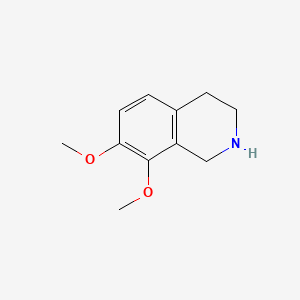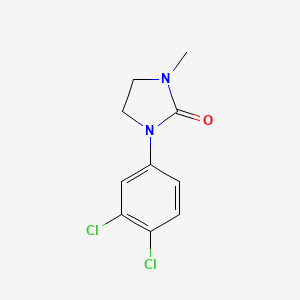
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is a polymeric compound formed by the reaction of diethylene glycol and 1-chloro-2,3-epoxypropane. This compound is commonly used in the production of various industrial materials, including plastics and resins. It is known for its versatility and effectiveness in enhancing the properties of the materials it is incorporated into .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, typically involves the polymerization of diethylene glycol with 1-chloro-2,3-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired molecular weight and properties of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where diethylene glycol and 1-chloro-2,3-epoxypropane are mixed and reacted. The process is optimized for efficiency and consistency, ensuring that the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.
科学的研究の応用
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The polymer is utilized in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and therapeutic applications.
作用機序
The mechanism of action of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing the mechanical strength and stability of the materials it is incorporated into. Additionally, its chemical structure allows it to interact with different functional groups, facilitating various chemical reactions and modifications .
類似化合物との比較
Similar Compounds
Epichlorohydrin: A precursor used in the synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, known for its use in the production of epoxy resins.
Polyethylene glycol: A polymer with similar applications but different chemical properties and uses.
Polypropylene glycol: Another polymer used in industrial applications, differing in its chemical structure and properties.
Uniqueness
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is unique due to its specific chemical structure, which imparts distinct properties such as high chemical resistance, mechanical strength, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and form stable products makes it a valuable compound in both research and industrial settings .
特性
分子式 |
C7H15ClO4 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC名 |
2-(chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H10O3.C3H5ClO/c5-1-3-7-4-2-6;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
InChIキー |
PXBFWUNYOGTZGI-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(COCCO)O |
正規SMILES |
C1C(O1)CCl.C(COCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633257.png)





![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1633274.png)


![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B1633283.png)
![2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one](/img/structure/B1633284.png)

![Pyrrolidine, 1-[3-(4-methoxyphenyl)-1-oxopropyl]-](/img/structure/B1633297.png)

